molecular formula C24H21N3O B11209817 2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11209817
M. Wt: 367.4 g/mol
InChI Key: WZWWJSKVUCFIBK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydropyrimido[1,2-a]benzimidazole core, which is a fused heterocyclic system, and is substituted with methoxyphenyl and methylphenyl groups. These structural elements contribute to its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Cyclization to form the dihydropyrimidine ring: The benzimidazole intermediate is then reacted with a β-dicarbonyl compound (such as an ester or ketone) in the presence of a base to form the dihydropyrimidine ring.

    Substitution reactions: The final step involves introducing the methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may have different biological activities.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, potentially altering the compound’s pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic, basic, or neutral) facilitate these reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydrogenated forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in material science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1H-benzimidazole: This compound shares the methoxyphenyl group but lacks the dihydropyrimidine ring, which may result in different reactivity and biological activity.

    4-(2-Methylphenyl)-1H-pyrimidine: Similar in having the methylphenyl group and a pyrimidine ring, but without the benzimidazole core.

Uniqueness

2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its fused heterocyclic structure, which combines the properties of benzimidazole and dihydropyrimidine rings. This dual nature may confer unique reactivity and potential biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H21N3O/c1-16-8-3-4-11-19(16)23-15-21(17-9-7-10-18(14-17)28-2)26-24-25-20-12-5-6-13-22(20)27(23)24/h3-15,23H,1-2H3,(H,25,26)

InChI Key

WZWWJSKVUCFIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC(=CC=C5)OC

Origin of Product

United States

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